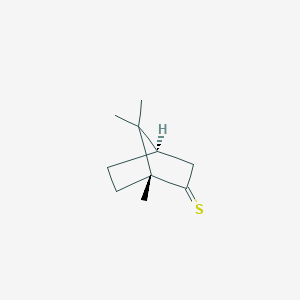

(1R)-(-)-Thiocamphor

Description

Contextualization within Thiocarbonyl Chemistry

(1R)-(-)-Thiocamphor, as a thioketone, belongs to the class of organic compounds containing a carbon-sulfur double bond (C=S). wikipedia.org The thiocarbonyl group in this compound imparts distinct reactivity compared to its carbonyl counterpart, camphor (B46023). ontosight.ai The C=S bond is generally longer and weaker than the C=O bond, and the sulfur atom is more polarizable than oxygen. wikipedia.orgontosight.ai These characteristics make thioketones, including this compound, more reactive towards nucleophiles and valuable intermediates in various chemical transformations. ontosight.ai Research on this compound has provided valuable insights into the fundamental properties and reactions of the thiocarbonyl group, contributing to the broader field of thiocarbonyl chemistry. ontosight.aitandfonline.com

Significance of Chirality in Bicyclic Systems

The rigid, bicyclic framework of this compound, combined with its inherent chirality, makes it a fascinating subject for stereochemical studies. cymitquimica.comlibretexts.org Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in organic chemistry, with profound implications in areas like pharmacology and materials science. libretexts.org The specific three-dimensional arrangement of atoms in this compound, a chiral molecule, dictates its interactions with other chiral molecules and its behavior in asymmetric reactions. cymitquimica.comlibretexts.org The bicyclic system restricts conformational flexibility, providing a well-defined chiral environment that can be exploited to control the stereochemical outcome of reactions. oup.com

Overview of Academic Research Trajectories for this compound

Academic research on this compound has followed several key trajectories. A significant area of focus has been its synthesis, typically achieved by treating camphor with a sulfurizing agent. ontosight.ai Another major research avenue involves exploring its diverse reactivity, particularly its participation in cycloaddition reactions and photochemical transformations. tandfonline.comacs.orgacs.org Furthermore, the unique stereochemical properties of this compound have led to its investigation and application as a chiral auxiliary in asymmetric synthesis, where it helps to induce chirality in new molecules. nih.govresearchgate.netwikipedia.org

Key Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C10H16S | nih.gov |

| Molecular Weight | 168.30 g/mol | nih.gov |

| Appearance | Red solid | wikipedia.org |

| CAS Number | 53402-10-1 | cymitquimica.comchemimpex.com |

| IUPAC Name | (1R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-thione | nih.gov |

Detailed Research Findings

Synthesis of this compound

The most common method for synthesizing this compound involves the thionation of (1R)-camphor. This is typically achieved by reacting camphor with a sulfurizing agent like Lawesson's reagent or phosphorus pentasulfide. ontosight.ai

Reactivity of the Thiocarbonyl Group

The thiocarbonyl group in this compound is the hub of its reactivity. It readily participates in various reactions, including:

Cycloaddition Reactions: this compound has been shown to undergo highly diastereoselective [3+2] cycloaddition reactions with nitrilimines. tandfonline.comtandfonline.com These reactions lead to the formation of chiral spiro-1,3,4-thiadiazole derivatives with a high degree of stereocontrol. tandfonline.comtandfonline.com The rigid bicyclic structure of the thiocamphor dictates the approach of the dipole, resulting in the preferential formation of one diastereomer. tandfonline.comtandfonline.com The reaction with diarylnitrilimines, for instance, yields chiral spiro-1,3,4-thiadiazolocamphane derivatives in good yields. tandfonline.com The stereochemistry of the resulting cycloadducts has been unequivocally established using techniques like X-ray diffraction. tandfonline.com Research has also explored its reactions with diazomethane, which proceed via a [2+3]-cycloaddition followed by nitrogen elimination to form thiocarbonyl ylides. uzh.ch

Photochemistry: The photochemical behavior of this compound has been investigated in both solution and the gas phase. acs.orgacs.org Upon photolysis in solution, it typically undergoes intramolecular insertion reactions to form cyclic thiols. acs.org In the gas phase, novel Norrish type II photochemistry has been observed. acs.orgacs.org The absorption spectra of this compound in the gas phase have been measured to identify Rydberg and π→π* transitions, which are crucial for understanding its photochemical reactivity. cdnsciencepub.com

Reactions with Disulfur (B1233692) Dichloride: The reaction of this compound with disulfur dichloride (S2Cl2) has been shown to produce tricyclic polysulfanes. oup.comtandfonline.com This reaction provides a pathway to novel sulfur-containing heterocyclic systems. oup.comtandfonline.com

Reduction: Treatment of this compound with sodium borohydride (B1222165) can lead to a variety of products, including bornane, camphor, isoborneol, and various thiol and disulfide derivatives, highlighting the complex reduction pathways of this thioketone. tandfonline.com

This compound as a Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. wikipedia.org The inherent chirality and rigid structure of this compound make it a candidate for use as a chiral auxiliary in asymmetric synthesis. nih.govresearchgate.net Although camphor-derived auxiliaries are well-established, the direct application of this compound itself as a widely used auxiliary is less documented in readily available literature compared to its parent compound, camphor. nih.govresearchgate.net However, the principles of using camphor-based structures as chiral auxiliaries are relevant. These auxiliaries can be used to induce high levels of enantioselectivity in reactions such as cyclopentannelations. nih.gov

Structure

3D Structure

Propriétés

IUPAC Name |

(1R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16S/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7H,4-6H2,1-3H3/t7-,10+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAADKYXUTOBAGS-XCBNKYQSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=S)C2)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H](C1(C)C)CC2=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7519-74-6, 53402-10-1 | |

| Record name | Thiocamphor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02851 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (1R)-(-)-Thiocamphor | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Stereoselective Synthesis of (1R)-(-)-Thiocamphor

The primary and most direct route to this compound begins with its corresponding oxygen analog, the naturally occurring (1R)-(+)-Camphor. The transformation of the carbonyl group (C=O) into a thiocarbonyl group (C=S) is known as thionation. Several reagents have been effectively employed for this purpose.

Thionation Reactions from Camphor (B46023) Precursors

A prevalent method for synthesizing thioketones involves the reaction of the parent ketone with a sulfurizing agent. thieme-connect.de For the synthesis of this compound, several thionation reagents have proven effective.

One of the most common methods involves the use of Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide). thieme-connect.deuq.edu.auorganic-chemistry.orgnih.govenamine.net This reagent is known for being a mild and efficient thionating agent for a variety of carbonyl compounds, including ketones, to produce the corresponding thio-analogs in good yields. organic-chemistry.orgnih.govenamine.net The reaction is typically carried out by refluxing the camphor precursor with Lawesson's reagent in an appropriate solvent like toluene (B28343). uq.edu.au

Another classical approach is the reaction with a mixture of hydrogen sulfide (B99878) (H₂S) and an acid catalyst , such as hydrogen chloride (HCl). thieme-connect.dediva-portal.orgaaqr.orgnih.gov This method is particularly useful for sterically hindered ketones like camphor. thieme-connect.de A variation of this procedure employs trimethyl orthoformate as a co-reagent, which is thought to facilitate the reaction by proceeding through an acetal (B89532) intermediate. thieme-connect.de

Additionally, phosphorus pentasulfide (P₄S₁₀) has been utilized for thionation. While effective, reactions with P₄S₁₀ often require higher temperatures compared to Lawesson's reagent. organic-chemistry.org

Table 1: Comparison of Thionation Methods for Camphor

| Reagent/Method | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Lawesson's Reagent | Reflux in toluene or benzene | Mild conditions, good yields | Byproducts may require chromatographic purification |

| H₂S / HCl | Gaseous H₂S and HCl in a solvent like methanol (B129727) at 0°C | Effective for sterically hindered ketones | Use of toxic and corrosive gases |

| Phosphorus Pentasulfide (P₄S₁₀) | Higher temperatures often required | Readily available | Can require harsh conditions and excess reagent |

Alternative Synthetic Routes and Methodological Advancements

Beyond direct thionation, other synthetic strategies have been developed. For instance, a novel two-step stereoselective synthesis of bridgehead-fused Δ²-norbornanethiazolines has been described that proceeds from thiocamphor. This suggests that modifications of reactions like the Ritter reaction can be employed for further functionalization starting from thiocamphor itself.

Derivatization and Functionalization Reactions

The thiocarbonyl group in this compound is a reactive functional group that allows for a variety of chemical transformations, including oxidation at the sulfur atom and participation in cycloaddition reactions.

Thiocamphor S-Oxide Formation and Stereochemistry

The oxidation of thioketones leads to the formation of S-oxides, also known as sulfines. researchgate.net The oxidation of this compound has been studied, particularly in the context of enzymatic reactions.

Research using bacterial cytochrome P450 enzymes (P450cam and P450cin) has shown that these enzymes can catalyze the oxidation of thiocamphor. uq.edu.auresearchgate.net Interestingly, instead of the expected hydroxylation on the camphor scaffold, the reaction predominantly yields the corresponding (1R)-Thiocamphor-S-oxide. uq.edu.auresearchgate.net This marked the first report of a P450-catalyzed generation of a sulfine (B13751562) from a thioketone. researchgate.net

The oxidation of this compound by these enzymes leads to the formation of the S-oxide, and this transformation is highly specific. uq.edu.au Similarly, the oxidation of the enantiomer, (1S)-(+)-Thiocamphor, also yields its corresponding S-oxide. uq.edu.au The stereochemistry of the resulting sulfine is a key aspect of this transformation.

Cycloaddition Reactions of the Thiocarbonyl Group

The C=S double bond in thioketones can act as a dipolarophile in cycloaddition reactions, providing a pathway to various five-membered heterocyclic systems. researchgate.netwikipedia.org This reactivity has been exploited with this compound to synthesize chiral heterocyclic compounds. tandfonline.comtandfonline.com Thiocarbonyl compounds are known to participate in a wide variety of [4+2] and [3+2] cycloaddition reactions. researchgate.netnih.gov

A significant application of this compound is its use as a chiral dipolarophile in 1,3-dipolar cycloadditions. tandfonline.comtandfonline.com The reaction of this compound with in situ generated C,N-diaryl nitrilimines has been shown to be highly diastereoselective. tandfonline.comtandfonline.com This reaction leads to the formation of chiral spiro-1,3,4-thiadiazolocamphane derivatives in good yields. tandfonline.comtandfonline.com

The high degree of diastereoselectivity is attributed to steric factors. It has been observed that 1,3-dipoles that are sterically hindered at both ends, such as C-ethoxycarbonylnitrilimines, provide high diastereoselectivity. tandfonline.com In contrast, dipoles with a substituent at only one position, like nitrile oxides, tend to result in a mixture of diastereoisomers. tandfonline.comrsc.org The structure and stereochemistry of the resulting cycloadducts have been confirmed using spectroscopic methods, including X-ray diffraction analysis. tandfonline.com

Table 2: Diastereoselective 1,3-Dipolar Cycloaddition of Diarylnitrilimines with this compound

| Diarylnitrilimine Substituent (Ar) | Yield of Spiro-1,3,4-thiadiazole | Diastereomeric Excess (d.e.) |

|---|---|---|

| Phenyl | Good | High |

| 4-Chlorophenyl | Good | High |

| 4-Methylphenyl | Good | High |

| 4-Methoxyphenyl | Good | High |

(Data synthesized from findings reported on highly diastereoselective cycloadditions. tandfonline.comtandfonline.com)

Formation of Spiro-1,3,4-thiadiazoles

The synthesis of chiral spiro-1,3,4-thiadiazole derivatives from this compound is a notable transformation, primarily achieved through 1,3-dipolar cycloaddition reactions. A highly diastereoselective reaction occurs when (1R)-Thiocamphor is treated with C,N-diaryl nitrilimines, which are generated in situ. tandfonline.com This process leads to the formation of chiral spiro-1,3,4-thiadiazolocamphane derivatives in good yields. tandfonline.com The stereochemistry of the resulting cycloadducts has been confirmed using spectroscopic methods, including X-ray diffraction analysis. tandfonline.com The high diastereoselectivity of this cycloaddition has been rationalized through theoretical DFT calculations. tandfonline.com

Another approach involves the 1,3-dipolar cycloaddition of nitrilimines, created from the in situ reaction of α-bromoglyoxalates and triethylamine, with (1R)-Thiocamphor. rsc.org This reaction proceeds at ambient temperature in dichloromethane (B109758) to yield various camphane-2-carboxylic acid ethyl esters. rsc.org

Nucleophilic Additions to the Thiocarbonyl Moiety

The thiocarbonyl group in this compound is an electrophilic center, making it susceptible to nucleophilic addition. wikipedia.org These reactions involve the attack of a nucleophile on the carbon atom of the C=S bond, breaking the pi bond and forming a new single bond. wikipedia.orgmasterorganicchemistry.com This process transforms the hybridization of the carbon from sp² to sp³. masterorganicchemistry.com

Regio- and Stereoselectivity in Addition Reactions

Reactions involving nucleophilic additions to this compound exhibit significant regio- and stereoselectivity. uzh.chuzh.ch For instance, the Lewis acid-catalyzed reaction of (1R,4R)-Thiocamphor with (R)-2-vinyloxirane yields a spirocyclic 1,3-oxathiolane (B1218472) and an isomeric enesulfanyl alcohol, demonstrating regioselectivity. uzh.ch Similarly, reacting thiocamphor with monosubstituted oxiranes like (S)-2-methyloxirane in the presence of a Lewis acid leads to diastereoisomeric spirocyclic 1,3-oxathiolanes and a β-hydroxy thioether. uzh.ch The stereochemical outcome is influenced by factors such as the steric environment and the use of catalysts. numberanalytics.com These additions generally proceed with high stereoselectivity via an SN2-type mechanism. uzh.chuzh.ch

Lewis Acid Catalysis in Thiocamphor Reactions

Lewis acids play a crucial role in activating the thiocarbonyl group of thiocamphor towards nucleophilic attack. wikipedia.org In the reaction of (1R,4R)-Thiocamphor with optically active oxiranes, Lewis acids such as tin(IV) chloride (SnCl₄) or silica (B1680970) gel (SiO₂) are used as catalysts. uzh.chuzh.ch The Lewis acid coordinates to the sulfur atom, increasing the electrophilicity of the thiocarbonyl carbon. wikipedia.org

The choice of Lewis acid can influence the product distribution. For example, in the reaction with (R)-2-vinyloxirane, using SnCl₄ produced a spirocyclic 1,3-oxathiolane and an enesulfanyl alcohol, along with a small amount of an allylic alcohol. uzh.ch When zinc chloride (ZnCl₂) was used, two diastereoisomeric 1,3-oxathiolanes were formed, along with the alcohol and a "1:2 adduct". uzh.ch These catalyzed reactions are noted for enhancing reaction yields and allowing a greater variety of dienophiles to be used compared to non-catalyzed versions. nih.gov

| Lewis Acid | Major Products | Minor Products |

|---|---|---|

| SnCl₄ | Spirocyclic 1,3-oxathiolane (3), Enesulfanyl alcohol (4) | Allylic alcohol (5) |

| ZnCl₂ | Diastereoisomeric 1,3-oxathiolanes (3 and 7), Alcohol (4) | '1:2 adduct' (8) |

Base-Induced Reactions of Thiocamphor

Base-induced reactions of thiocamphor often involve the formation of a thio-enolate through the abstraction of an α-proton. This process is known as α-thioenolization. cdnsciencepub.com Studies on the base-catalyzed protium-deuterium exchange in thiocamphor have determined the rate constants for the abstraction of the diastereotopic exo and endo protons. cdnsciencepub.com The rates of exchange for both protons are significantly faster in thiocamphor than in camphor, with the exo proton exchanging more rapidly than the endo proton. cdnsciencepub.com This increased acidity is attributed to factors including the weaker C=S bond compared to the C=O bond and the ability of sulfur to better accommodate a negative charge. cdnsciencepub.com

In synthetic applications, a base like sodium hydride (NaH) can be used to induce reactions. The NaH-induced reaction of thiocamphor with (R)-2-vinyloxirane regioselectively affords two enesulfanyl alcohols. uzh.ch These intermediates can then cyclize to form spirocyclic 1,3-oxathiolanes. uzh.ch

| Compound | Proton | Rate Constant (k, M⁻¹s⁻¹) | Relative Rate (k_thiocamphor / k_camphor) |

|---|---|---|---|

| This compound | exo | 2.20 x 10⁻¹ | 23.2 |

| endo | 5.60 x 10⁻³ | 12.3 | |

| Camphor | exo | 9.50 x 10⁻³ | 1.0 |

| endo | 4.54 x 10⁻⁴ | 1.0 |

Photochemical Transformations and Photoreactivity

The photochemistry of thiocamphor is distinct and has been the subject of considerable study, often involving reactions from higher excited states. cdnsciencepub.comrsc.org The absorption spectra of thiocamphor in the gas phase reveal Rydberg transitions, which are believed to be involved in its ultraviolet photochemistry. cdnsciencepub.com Upon irradiation, thiocamphor can undergo several transformations. One notable reaction is a β-hydrogen abstraction, leading to the formation of tricyclyl thiol, a type of cyclopropanethiol (B3056065) or homothioenol. rsc.org This product can thermally revert to the starting thioketone. rsc.org Another observed photochemical process upon S2 excitation in the gas phase is a novel γ-hydrogen abstraction, described as a Norrish-Type II reaction. acs.org

Wavelength-Dependent Photochemistry

The photochemical behavior of certain compounds can be dependent on the wavelength of the irradiating light, a phenomenon that challenges the general applicability of Kasha's rule to photochemistry. mdpi.com While detailed experimental studies specifically on the wavelength-dependent product distribution of this compound are not extensively documented in the provided results, theoretical studies offer some insight. sioc-journal.cn Calculations suggest that upon irradiation at 400 nm, molecules excited to the S1 state may not possess sufficient internal energy to overcome the barrier on the T1 surface. sioc-journal.cn The study of wavelength-dependent photochemistry is crucial as it reveals that reactivity does not always correlate directly with the absorption maximum, and different excitation wavelengths can lead to different reaction pathways or efficiencies. nih.gov

Norrish Type II Photochemistry

The Norrish Type II reaction is a photochemical process that involves the intramolecular abstraction of a γ-hydrogen atom by an excited carbonyl compound, leading to the formation of a 1,4-biradical. wikipedia.orgchemistnotes.com This biradical can then undergo secondary reactions, such as fragmentation (β-scission) to yield an alkene and an enol, or intramolecular recombination to form a cyclobutane (B1203170) derivative (known as the Norrish-Yang reaction). wikipedia.orgchemistnotes.com

In the context of this compound, a novel γ-hydrogen abstraction, analogous to a Norrish-Type II reaction, has been observed upon excitation to the S2 electronic state in the gas phase. acs.orgacs.org This reaction is significant as it demonstrates a photochemical pathway that is distinct from the more commonly observed reactions from the lower excited states. The process is initiated by the absorption of light, which promotes the thiocamphor molecule to an excited singlet state (n to π* transition). chemistnotes.com While Norrish Type I reactions, involving α-cleavage, are also possible, the Type II pathway provides an alternative deactivation route for the excited molecule. wikipedia.orgchemistnotes.com

The general mechanism for a Norrish Type II reaction is as follows:

Photoexcitation of the thioketone to an excited singlet state.

Intersystem crossing (ISC) to an excited triplet state. chemistnotes.com

Intramolecular abstraction of a γ-hydrogen by the excited thiocarbonyl group, forming a 1,4-biradical. chemistnotes.com

Subsequent reaction of the biradical via either cleavage or cyclization. chemistnotes.com

Photoreactivity via Excited Electronic States (S1, S2, T1, T2)

The photochemistry of this compound is dictated by the transitions between its various electronic states. These states include the ground state (S0), singlet excited states (S1, S2), and triplet excited states (T1, T2). fiveable.melibretexts.org The Jablonski diagram is a useful tool for visualizing these states and the transitions between them. fiveable.meossila.com

Upon irradiation, thiocamphor molecules are excited from the ground state (S0) to a singlet excited state, typically S1 or S2. libretexts.orgresearchgate.net For thiocamphor, irradiation at 400 nm excites the molecule to the S1 state. researchgate.net The energy gaps between the S1, T1, and T2 states are relatively small, which can facilitate intersystem crossing (ISC), a non-radiative transition between states of different spin multiplicity (e.g., S1 to T1). researchgate.netacs.org

Research has shown that photoreactions of thioketones can originate from upper excited states, such as T2. acs.org In some thioketones, rapid ISC from S2 to T2, followed by internal conversion to T1, is a key pathway. acs.org The possibility of direct ISC from S2 to the triplet manifold has also been considered. acs.org The orbital character of the involved states plays a crucial role in the efficiency of ISC, as described by the El-Sayed rule. acs.org For instance, a transition from a ππ* state to an nπ* state is generally more favorable. acs.org

The various photophysical processes are summarized below:

| Process | Description |

| Absorption | Molecule transitions from the ground state (S0) to an excited singlet state (S1, S2) by absorbing a photon. libretexts.org |

| Internal Conversion | Non-radiative relaxation between electronic states of the same spin multiplicity (e.g., S2 to S1). fiveable.me |

| Intersystem Crossing (ISC) | Non-radiative transition between states of different spin multiplicity (e.g., S1 to T1 or S2 to T2). fiveable.meacs.org |

| Fluorescence | Radiative decay from an excited singlet state to the ground state (e.g., S1 to S0). fiveable.me |

| Phosphorescence | Radiative decay from an excited triplet state to the ground state (e.g., T1 to S0). fiveable.me |

Photoinduced Electron Transfer Phenomena

Photoinduced electron transfer (PET) is a fundamental process where an electron is transferred from a photoexcited donor molecule to an acceptor molecule, resulting in charge separation and the formation of a radical ion pair. edinst.comduke.edu The feasibility of PET is governed by the free energy change (ΔG), which can be estimated using the Rehm-Weller equation. edinst.com

In the context of thiocamphor and related thioketones, PET is a significant pathway in their photochemical reactions. For instance, the photoreduction of ketones by tertiary amines can proceed through an electron transfer mechanism. cdnsciencepub.com The interaction of photoexcited thioketones with suitable electron donors can lead to the formation of a radical anion of the thioketone. cdnsciencepub.com

Oxidation Reactions Beyond Sulfoxides

The oxidation of thioketones like thiocamphor can proceed beyond the initial formation of a sulfine (thioketone S-oxide) to ultimately yield the corresponding ketone. acs.org This transformation can be achieved using various oxidizing agents, with hydrogen peroxide catalyzed by methyltrioxorhenium (MTO) being a notable system. acs.org

Kinetic studies on the MTO-catalyzed oxidation of thiocamphor have provided insights into the reaction mechanism. acs.org The process involves two main stages: the oxidation of the thioketone to a sulfine, and the subsequent oxidation of the sulfine. acs.org The first step follows a pattern where electron-releasing substituents on the thioketone accelerate the reaction. acs.org The second step, the oxidation of the sulfine, is more complex and can involve a change in the direction of electron flow in the transition state depending on the electronic nature of the substituents. acs.org

The product of the sulfine oxidation is a transient sultine, which rapidly decomposes to yield sulfur monoxide (SO). acs.org Under the reaction conditions, SO is further oxidized to sulfur dioxide (SO2). acs.org

A variety of reagents and methods have been developed for the oxidation of sulfides to sulfoxides, and in some cases, further to sulfones. organic-chemistry.orgmdpi.com These methods often aim for high chemoselectivity to avoid overoxidation. organic-chemistry.orgmdpi.com While the focus here is on reactions beyond sulfoxides, the initial oxidation to the sulfoxide (B87167) is a key intermediate step. The reactivity of thiophene (B33073) sulfoxides, which are related intermediates, has also been studied, revealing their electrophilic nature and complex reaction pathways with nucleophiles. nih.gov

Thio-Claisen Rearrangements and Sigmatropic Shifts

The thio-Claisen rearrangement is the sulfur analog of the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction. researchgate.netwikipedia.org It is a researchgate.netresearchgate.net-sigmatropic rearrangement, a type of pericyclic reaction, that typically involves an allyl vinyl sulfide or a related structure. researchgate.netsethanandramjaipuriacollege.in These rearrangements are governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. researchgate.net

For this compound, the thio-Claisen rearrangement has been demonstrated in the reaction of its enethiolate form. For instance, the reaction of thiocamphor with (R)-vinyloxirane, induced by NaH, leads to the formation of an enesulfanyl alcohol. uzh.ch This intermediate can then undergo a thio-Claisen rearrangement. Specifically, the rearrangement of an allylic alcohol intermediate derived from thiocamphor in boiling mesitylene (B46885) has been reported. uzh.ch

Another example involves the researchgate.netresearchgate.net-sigmatropic rearrangement of an intermediate xanthate, formed from an allylic alcohol derivative of thiocamphor, which proceeds at room temperature to give a dithiocarbonate. uzh.ch These reactions showcase the utility of the thio-Claisen rearrangement in the functionalization of thiocamphor.

A cdnsciencepub.comuzh.ch sigmatropic hydrogen shift is another type of pericyclic reaction that can occur. libretexts.org This involves the migration of a hydrogen atom across a five-atom π-system. libretexts.org While not explicitly detailed for thiocamphor in the provided context, such shifts are a known class of sigmatropic rearrangements. libretexts.org

Mechanistic Investigations of Thiocamphor Reactions

SN2-Type Mechanisms in Addition Reactions

The addition of various reagents to the thiocarbonyl group of thiocamphor can proceed through different mechanistic pathways. One important mechanism is the SN2-type (Substitution Nucleophilic Bimolecular) reaction. savemyexams.comdalalinstitute.com An SN2 reaction is a single-step process where a nucleophile attacks a carbon atom, and a leaving group departs simultaneously. savemyexams.com This mechanism is characterized by an inversion of stereochemistry at the reaction center. savemyexams.com

In the context of thiocamphor, SN2-type mechanisms have been proposed for its reactions with oxiranes. The Lewis acid-catalyzed addition of optically active monosubstituted oxiranes to the enolizable (1R,4R)-thiocamphor proceeds with high regio- and stereoselectivity via an SN2-type mechanism. uzh.ch Similarly, the reaction of thiocamphor with (R)-2-vinyloxirane, in the presence of either a Lewis acid or NaH, also follows a stereoselective SN2-type pathway, albeit with differing regioselectivity. uzh.ch

These reactions typically involve the formation of intermediate β-hydroxy thioethers, which can then cyclize to form spirocyclic 1,3-oxathiolanes. uzh.chuzh.ch The stereochemical outcome of these reactions provides strong evidence for the operation of an SN2-type mechanism, where the nucleophilic attack of the sulfur atom on the oxirane ring occurs from the backside relative to the leaving group. uzh.chuzh.ch

The general characteristics of an SN2 mechanism include:

A one-step reaction pathway. savemyexams.com

Bimolecular kinetics, where the rate depends on the concentration of both the substrate and the nucleophile. dalalinstitute.com

A backside attack by the nucleophile. savemyexams.com

Inversion of configuration at the chiral center. savemyexams.com

The study of these mechanisms is crucial for understanding and predicting the stereochemical course of reactions involving thiocamphor and for designing synthetic strategies that exploit its unique reactivity. uzh.chuzh.ch

Role of Intermediates in Reaction Pathways

The reactivity of this compound is dictated by the formation of various transient species that guide the reaction toward specific products. Understanding these intermediates is crucial for controlling reaction outcomes and designing new synthetic strategies. Key intermediates in the chemistry of thiocamphor include enethiolates, thiocarbonyl ylides, and various cyclic adducts, which are formed under specific reaction conditions.

Enethiolate Intermediates

As an enolizable thione, this compound readily forms enethiolate intermediates in the presence of a base. cdnsciencepub.comuzh.ch The formation of an enethiolate is analogous to the formation of an enolate from a ketone, creating a nucleophilic center at the alpha-carbon. libretexts.orglibretexts.org The regioselectivity of subsequent reactions depends on whether the kinetic or thermodynamic enethiolate is formed, which can be controlled by reaction conditions such as temperature and the choice of base. ucsb.edu The less substituted enethiolate is typically formed faster (kinetic product), while the more substituted enethiolate is more stable (thermodynamic product). ucsb.edu

A notable example of enethiolate intermediacy is the reaction of thiocamphor with disodium (B8443419) tetracarbonylferrate. In this reaction, the ferrate acts as a base to abstract a proton, forming an enethiolate. This intermediate subsequently reacts with an acid chloride to yield unsaturated thioesters. cdnsciencepub.com

Table 1: Formation and Reactivity of Thiocamphor Enethiolate

| Reactants | Conditions | Intermediate | Product Type | Ref |

|---|---|---|---|---|

| This compound, Disodium tetracarbonylferrate, Acid Chloride | THF, -50°C to room temp. | Enethiolate | Unsaturated Thioester | cdnsciencepub.com |

Cycloaddition Intermediates

This compound readily participates in cycloaddition reactions, where the thiocarbonyl group acts as a dipolarophile. The reaction with diazo compounds is a well-studied example that proceeds through distinct intermediates. uzh.ch

The reaction of thiocamphor with diethyl diazomethanephosphonate involves an initial [3+2] cycloaddition to form a 2,5-dihydro-1,3,4-thiadiazole-2-phosphonate intermediate. This five-membered ring is unstable and spontaneously eliminates nitrogen gas to generate a highly reactive thiocarbonyl ylide intermediate. This ylide then undergoes a 1,3-dipolar electrocyclization to furnish the final stable thiirane (B1199164) product. uzh.ch

Another example involves the Lewis acid-catalyzed reaction of thiocamphor with (R)-2-vinyloxirane. This reaction proceeds stereoselectively via an SN2-type mechanism to yield intermediates such as a spirocyclic 1,3-oxathiolane and an isomeric enesulfanyl alcohol, which can subsequently cyclize. uzh.ch

Table 2: Intermediates in Cycloaddition Reactions of Thiocamphor

| Reagent | Initial Intermediate | Secondary Intermediate | Final Product | Ref |

|---|---|---|---|---|

| Diethyl diazomethanephosphonate | 2,5-Dihydro-1,3,4-thiadiazole-2-phosphonate | Thiocarbonyl ylide | Thiirane-2-phosphonate | uzh.ch |

| (R)-2-vinyloxirane / SnCl4 | Spirocyclic 1,3-oxathiolane | Enesulfanyl alcohol | Substituted 1,3-oxathiolanes | uzh.ch |

Sulfur-Rich Intermediates

Reactions of thiocamphor with sulfur-containing reagents can lead to complex sulfur-rich intermediates and products. The reaction with disulfur (B1233692) dichloride (S₂Cl₂) yields six- and seven-membered tricyclic polysulfanes. These polysulfane intermediates can then be oxidized, for example by m-CPBA, to stereoselectively produce bicyclic (E,E)-α-disulfines. researchgate.nettandfonline.com Thiosulfines (thiocarbonyl S-sulfides) are another class of reactive intermediates often proposed in the chemistry of thiones. wikipedia.org These species, which can be considered 1,3-dipoles, are invoked to explain the formation of products like trithiolanes in certain oxidation reactions. wikipedia.org

Table 3: Research Findings on Sulfur-Rich Intermediates

| Reagent | Intermediate(s) | Research Finding | Ref |

|---|---|---|---|

| Disulfur dichloride (S₂Cl₂) | Tricyclic polysulfanes | Intermediates can be isolated and subsequently oxidized to form α-disulfines. | researchgate.nettandfonline.com |

| Oxidizing agents (e.g., m-CPBA) on Polysulfanes | α-Disulfine | The oxidation of the polysulfane intermediates proceeds stereoselectively. | researchgate.net |

Table of Mentioned Compounds

| Compound Name | Functional Group/Class |

|---|---|

| This compound | Thione |

| Camphor | Ketone |

| Disodium tetracarbonylferrate | Organometallic salt |

| Diethyl diazomethanephosphonate | Diazo compound |

| (R)-2-vinyloxirane | Epoxide |

| Disulfur dichloride | Inorganic sulfide |

| m-Chloroperoxybenzoic acid (m-CPBA) | Peroxy acid |

| Sodium hydride (NaH) | Base |

| Tin(IV) chloride (SnCl₄) | Lewis Acid |

| Enethiolate | Anionic intermediate |

| Unsaturated Thioester | Ester derivative |

| 2,5-Dihydro-1,3,4-thiadiazole-2-phosphonate | Heterocyclic intermediate |

| Thiocarbonyl ylide | 1,3-dipole intermediate |

| Thiirane-2-phosphonate | Heterocyclic product |

| Spirocyclic 1,3-oxathiolane | Heterocyclic intermediate |

| Enesulfanyl alcohol | Intermediate |

| Tricyclic polysulfane | Sulfur-rich intermediate |

| α-Disulfine | Sulfur-rich intermediate |

| Thiosulfine | 1,3-dipole intermediate |

| Trithiolane | Heterocyclic product |

| Oxathiiran O-oxide | Heterocyclic intermediate |

| 1,2,3-dioxathietan | Heterocyclic intermediate |

| C,N-diaryl nitrilimine | 1,3-dipole |

Spectroscopic Characterization and Chiroptical Properties

Advanced Spectroscopic Analysis

Advanced spectroscopic methods have been crucial in elucidating the fine details of (1R)-(-)-Thiocamphor's molecular structure and behavior.

Nuclear Magnetic Resonance (NMR) Studies and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of organic molecules. longdom.org For camphor (B46023) derivatives, including thiocamphor, ¹³C NMR spectroscopy has been effectively used to assign the chemical shifts for each carbon atom. researchgate.net Techniques such as broad-band decoupling and the refocused INEPT pulse sequence are employed to make these assignments. researchgate.net The stereochemical assignment of complex molecules can be further confirmed by comparing cross-peaks in COSY and NOESY spectra. longdom.org

Detailed analysis of ¹H and ¹³C NMR spectra, often in combination with techniques like DEPT, COSY, HMQC, and HMBC, allows for the unambiguous assignment of all proton and carbon signals, which is fundamental for stereochemical analysis. mdpi.comuci.edu The chemical shifts in NMR spectra are influenced by various factors, including electronegativity, steric compression, and magnetic anisotropy. organicchemistrydata.org

Table 1: Representative NMR Data for Camphor Derivatives

| Technique | Application | Reference |

|---|---|---|

| ¹³C NMR | Assignment of carbon chemical shifts in camphor derivatives | researchgate.net |

| COSY & NOESY | Confirmation of stereochemical arrangement | longdom.org |

This table provides a summary of NMR techniques and their applications in the study of camphor-related compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. libretexts.org For thiocarbonyl compounds like thiocamphor, the absorption of UV-Vis radiation leads to the excitation of outer electrons, primarily through n → π* and π → π* transitions. shu.ac.ukuomustansiriyah.edu.iq

The electronic spectrum of thiocamphor is characterized by distinct absorption bands corresponding to different electronic transitions. elte.hu The n → π* transition involves the promotion of an electron from a non-bonding (n) orbital, typically on the sulfur atom, to an anti-bonding π* orbital of the C=S group. shu.ac.ukncsu.edu These transitions are generally of lower energy and appear at longer wavelengths in the UV-Vis spectrum. elte.huyoutube.com They tend to have molar absorptivities less than 2000. ncsu.eduhnue.edu.vn

The π → π* transition involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. libretexts.org These transitions are higher in energy, occur at shorter wavelengths, and typically exhibit much higher molar absorptivities, often in the range of 10,000 L mol⁻¹ cm⁻¹. shu.ac.uklibretexts.org In the gas phase spectra of thiocamphor, both Rydberg and π → π* transitions have been identified. cdnsciencepub.com The solvent can influence these transitions; for instance, n → π* transitions often experience a blue shift (to shorter wavelengths) in polar solvents. uomustansiriyah.edu.iqncsu.edu

Table 2: Characteristics of Electronic Transitions in Thiocamphor

| Transition | Energy Level | Wavelength | Molar Absorptivity (ε) | Solvent Effect (Polar Solvent) |

|---|---|---|---|---|

| n → π* | Lower | Longer | < 2000 L mol⁻¹ cm⁻¹ ncsu.eduhnue.edu.vn | Blue Shift (Hypsochromic) uomustansiriyah.edu.iqncsu.edu |

This table summarizes the key characteristics of the main electronic transitions observed in thiocamphor.

In the vapor phase, the absorption spectrum of thiocamphor also reveals the presence of Rydberg transitions. cdnsciencepub.comresearchgate.net These transitions involve the excitation of an electron to a high-energy, diffuse Rydberg orbital. researchgate.net Theoretical and experimental studies on related thiones suggest that transitions to 4s and 4pσ Rydberg states can be observed below 6.0 eV. researchgate.net Specifically for thiocamphor, the absorption spectra in the quartz ultraviolet region have been measured in both the vapor phase and in perfluoroalkane solutions, allowing for the identification of these Rydberg states. cdnsciencepub.comresearchgate.net

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational circular dichroism (VCD) is a powerful spectroscopic technique for determining the absolute configuration and conformation of chiral molecules in solution. researchgate.nethindsinstruments.comwikipedia.org It measures the differential absorption of left and right circularly polarized infrared light during vibrational excitations. hindsinstruments.combruker.com

For camphor-related compounds, VCD spectra, particularly in the mid-IR range (1600-950 cm⁻¹), have been recorded and compared with theoretical calculations to analyze their stereochemical features. nih.gov The rigidity of the camphor framework allows for the identification of distinct spectroscopic regions that are sensitive to the "skeletal chiral sense". nih.gov VCD is particularly useful for distinguishing between diastereomers when other methods like electronic circular dichroism may not be sufficient. researchgate.net The VCD signal is typically four to six orders of magnitude smaller than the standard IR absorption signal, requiring sensitive instrumentation for its detection. hindsinstruments.com

X-ray Diffraction Studies and Solid-State Structures

The crystal structure of this compound has been determined, revealing its solid-state conformation. acs.orgresearchgate.net In a study of halogen bonding, this compound was used as a chiral acceptor, and its complex crystallized in the chiral P2₁2₁2₁ space group. acs.org The structure of camphor itself has been solved from high-resolution powder synchrotron X-ray diffraction data, showing an orthorhombic space group P2₁2₁2₁ with two independent molecules in the asymmetric unit at 100 K. researchgate.net The structures of new chiral spiro-1,3,4-thiadiazolocamphane derivatives, synthesized from (1R)-thiocamphor, have also been fully established by spectroscopic methods, including X-ray diffraction. tandfonline.com

Table 3: Crystallographic Data for Camphor and a Thiocamphor Complex

| Compound | Crystal System | Space Group | Key Features | Reference |

|---|---|---|---|---|

| (1R,4R)-(+)-Camphor (at 100K) | Orthorhombic | P2₁2₁2₁ | Z=8, two independent molecules | researchgate.net |

This table presents key crystallographic information for camphor and a complex involving thiocamphor.

Crystal Structure Determination of this compound and Derivatives

The three-dimensional arrangement of atoms in this compound and its derivatives has been elucidated through single-crystal X-ray diffraction, a powerful technique for determining the precise geometry and packing of molecules in a crystalline solid. mdpi.com While the crystal structure of isolated this compound is not extensively detailed in standalone studies, its structure within complexes and the structures of its derivatives have been successfully characterized, providing significant insights into its stereochemical and conformational properties.

A notable example is the crystal structure of a complex formed between chiral this compound and 1,4-diiodotetrafluorobenzene (B1199613). acs.org In this 1:1 complex, the thiocamphor molecule acts as a halogen bond acceptor. The resulting complex crystallized in a chiral space group (P2₁2₁2₁), a direct consequence of the inherent chirality of the thiocamphor molecule. acs.orgresearchgate.net

Furthermore, the structure of this compound has been determined in a biological context, complexed with the enzyme cytochrome P-450CAM. rcsb.orgacs.org X-ray crystallography of this complex revealed that the thiocamphor molecule binds within the enzyme's active site. rcsb.org The analysis showed that, unlike the natural substrate camphor, thiocamphor does not form a hydrogen bond with the protein, which allows for greater mobility in the active site. acs.org The crystallographically observed orientation of thiocamphor in this complex places the sulfur atom near the heme iron, an orientation that may represent a nonproductive binding state. rcsb.orguq.edu.au

Crystal structures of various derivatives have also been reported. The structure of (1R)-camphor thiosemicarbazone, a derivative of thiocamphor, was determined as part of a racemic mixture. nih.gov Additionally, highly diastereoselective 1,3-dipolar cycloaddition reactions using (1R)-thiocamphor have yielded chiral spiro-1,3,4-thiadiazole derivatives, whose structures and absolute stereochemistries were confirmed by X-ray analysis. tandfonline.com

Below is a table summarizing the crystallographic data for a representative complex of this compound.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₁₄F₄I₂S |

| System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Donor/Acceptor Ratio | 1:1 |

Halogen Bonding Interactions in Thiocamphor Complexes

This compound, with its thiocarbonyl (C=S) group, serves as an effective halogen bond acceptor. The sulfur atom possesses electron-rich lone pairs, making it a suitable nucleophilic region to interact with electrophilic halogen atoms (Lewis acids). acs.orgmdpi.com This interaction, known as a halogen bond (XB), is a directional, noncovalent force that plays a crucial role in crystal engineering and the design of supramolecular assemblies. acs.orgnih.gov

Studies on co-crystals of this compound with diiodotetrafluorobenzenes have provided detailed insights into the nature of C-I···S halogen bonds. acs.orgresearchgate.net In these complexes, the iodine atom of the diiodotetrafluorobenzene acts as the halogen bond donor. The lengths of these C-I···S contacts are consistently shorter than the sum of the van der Waals radii of iodine and sulfur, and the C-I···S angle is typically close to linear (approaching 180°), both of which are defining characteristics of a halogen bond. researchgate.net

A key finding is the flexibility of the sulfur atom as a halogen bond acceptor. The electron configuration of sulfur allows a single thiocarbonyl group to accept one, two, or even four simultaneous halogen bonds. acs.orgresearchgate.net This versatility influences the resulting supramolecular architecture, leading to the formation of various structural motifs, such as continuous zigzag chains where donor and acceptor molecules alternate. acs.org The specific geometry and packing are also affected by the type of halogen bond donor used. For instance, complexes with 1,4-diiodotetrafluorobenzene readily form linear chains, while those with 1,2-diiodotetrafluorobenzene (B1294554) tend to form zigzag-type chains. acs.org

| Interaction | Distance (Å) | Angle (C-I···S) (°) | Normalized Contact (RXB) |

|---|---|---|---|

| C-I···S in Complex 12A | 3.2326(14) | 172.08(15) | 0.86 |

The inherent chirality of this compound plays a significant role in directing the three-dimensional structure of its halogen-bonded complexes. acs.org The transfer of chirality from the molecular level to the supramolecular level is a key area of interest in crystal engineering and materials science. nih.govnih.gov

When a chiral molecule like this compound is used as a building block in a co-crystal, it can induce the formation of a chiral crystal structure, even when the other component is achiral. This was demonstrated in the complex formed between this compound (acceptor 12) and the achiral donor 1,4-diiodotetrafluorobenzene (A). acs.org The resulting complex, 12A, crystallizes in the chiral orthorhombic space group P2₁2₁2₁, which lacks inversion centers or mirror planes. acs.org The formation of a chiral space group is a direct result of using the enantiomerically pure this compound. acs.orgresearchgate.net

Computational and Theoretical Chemistry Studies

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules, including their mobility and interactions within complex environments.

Molecular dynamics simulations have been utilized to investigate the interactions of substrates with enzymes, particularly in studies involving camphor (B46023) and norcamphor (B56629) uva.nl. These simulations aim to understand how substrate orientation and mobility influence enzymatic reactions, with average product profiles being calculated by weighting structures based on substrate-enzyme interaction energies uva.nl. While direct MD simulations focusing on (1R)-(-)-Thiocamphor's specific interactions with enzymes are not detailed in the provided search results, the application of MD to closely related compounds suggests its potential utility in exploring the dynamic behavior and binding characteristics of thiocamphor in biological contexts.

Theoretical Studies on Reaction Mechanisms

Theoretical studies are fundamental for understanding the intricate details of chemical transformations involving this compound. These investigations often employ quantum chemical calculations, such as Density Functional Theory (DFT), to model reaction pathways and energy profiles.

While this compound can participate in reactions that yield diastereoisomers, specific computational studies dedicated to explaining the diastereoselectivity of its reactions through detailed theoretical models were not prominently identified in the surveyed literature. In related contexts, the determination of the absolute configuration of diastereoisomers formed in reactions involving thiocamphor has been achieved through experimental methods, such as X-ray crystallographic investigations researchgate.netrsc.org. Such experimental data can serve as a benchmark for validating future computational models aimed at predicting or explaining diastereoselectivity.

The prediction of reaction outcomes and selectivity is a critical application of computational chemistry. While general methodologies exist for predicting reaction product profiles, for instance, in the context of enzymatic catalysis using force fields uva.nl, specific computational studies dedicated to predicting the reaction outcomes or selectivity for this compound were not identified in the searched literature. Such studies would typically involve calculating reaction barriers, transition states, and product stabilities to forecast the favored pathways and stereochemical results.

Computational Studies of Chiroptical Phenomena

Chiroptical phenomena, such as optical rotation, optical rotatory dispersion (ORD), and circular dichroism (CD), are characteristic properties of chiral molecules like this compound. These properties arise from the molecule's interaction with polarized light, which is directly related to its three-dimensional structure.

While analytical techniques like polarimetry (measuring optical rotation), ORD, and CD are used for characterization and purity assessment vdoc.pub, specific computational studies that theoretically model and predict the chiroptical properties of this compound were not found in the literature surveyed. Computational methods, such as TD-DFT calculations of excitation energies and rotatory strengths, are commonly used to predict CD spectra and optical rotation, providing a deeper understanding of the relationship between molecular structure and optical activity. The absence of such specific computational studies for this compound in this review indicates a potential area for future theoretical research.

Table 1: Identified Chemical Compounds

Applications in Advanced Organic Synthesis and Catalysis

Chiral Auxiliary Applications in Asymmetric Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent reaction to occur with high diastereoselectivity. wikipedia.org The rigid bicyclic framework of camphor (B46023) and its derivatives, including (1R)-(-)-Thiocamphor, makes them excellent candidates for chiral auxiliaries. The steric hindrance imposed by the camphor skeleton effectively shields one face of the reactive center, forcing the incoming reagent to attack from the less hindered face.

Derivatives of camphor, such as camphorsultams, are classic examples of powerful chiral auxiliaries used in a wide array of asymmetric reactions, including alkylations, Diels-Alder reactions, dihydroxylations, and 1,4-additions. ingentaconnect.com For instance, in the Darzens reaction, a camphor-derived auxiliary attached to a chloroacetate (B1199739) has been used to synthesize glycidic esters with nearly complete diastereocontrol and in high yields. researchgate.net Similarly, tricycloiminolactones derived from natural camphor serve as versatile chiral auxiliaries for the asymmetric synthesis of various α-amino acids through highly stereoselective alkylations, Aldol reactions, and Michael additions. nih.gov

The effectiveness of these auxiliaries lies in their ability to induce high levels of stereoselectivity, their straightforward attachment to and removal from the substrate, and the high recovery rate, often without loss of optical purity.

Table 1: Application of Camphor Derivatives as Chiral Auxiliaries in Asymmetric Reactions

| Reaction Type | Chiral Auxiliary | Diastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|

| Morita-Baylis-Hillman | N-Substituted 2-exo-hydroxybornyl-10-sulfonamides | 7-33% d.e. | researchgate.net |

| Darzens Reaction | Camphor-derived chloroacetate | High diastereocontrol | researchgate.net |

| Diels-Alder Reaction | Camphorsultam | High diastereoselectivity | ingentaconnect.comcore.ac.uk |

Ligand Design for Metal Complex Catalysis

The unique structural and electronic properties of this compound and its derivatives make them valuable precursors for the design of chiral ligands for asymmetric metal catalysis. The sulfur atom in thiocamphor provides a soft donor site that can coordinate effectively with various transition metals, particularly late transition metals like rhodium, palladium, and iridium. nih.gov

Researchers have synthesized novel camphor-based N-heterocyclic carbene (NHC) ligands functionalized with a sulfur moiety. nih.gov These ligands, when complexed with rhodium(I), have been successfully employed as catalysts in the asymmetric ring-opening of N-protected azabenzonorbornenes, achieving high product yields and enantioselectivity. nih.gov The combination of the rigid camphor backbone and the coordinating sulfur atom creates a well-defined chiral pocket around the metal center, which is crucial for effective stereochemical control.

Furthermore, pyridyl N-donor ligands derived from camphor have been extensively studied and have shown great success in asymmetric catalysis. ukzn.ac.za The synthesis of C3 pendant pyridyl alcohol ligands from R-(+)-camphor has yielded catalysts that are effective in the alkylation of aldehydes with diethylzinc, achieving up to 85% enantiomeric excess. ukzn.ac.za The modular nature of these syntheses allows for the fine-tuning of the ligand's steric and electronic properties to optimize catalytic performance for specific reactions.

Table 2: Camphor-Derived Ligands in Asymmetric Metal Catalysis

| Metal | Ligand Type | Reaction | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|

| Rhodium(I) | Sulfur-functionalized NHC | Asymmetric Ring-Opening | up to 92:8 e.r. | nih.gov |

| Zinc | Pyridyl alcohol | Aldehyde Alkylation | up to 85% e.e. | ukzn.ac.za |

| Rhodium(II) | Mixed-ligand with N-naphthalimido groups | Bicyclobutanation | 92% e.e. | nih.govlookchem.com |

Organocatalysis with this compound Derivatives

In recent years, organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional catalysis. researchgate.net this compound has served as a chiral scaffold for the development of a variety of organocatalysts. researchgate.net A prominent class of such catalysts are chiral thioureas. nih.gov

Thiourea organocatalysts function through hydrogen bonding, activating the electrophile and orienting the nucleophile for a stereoselective attack. nih.govscilit.com Homochiral thioureas synthesized from (1R)-(−)-camphorquinone have been evaluated as asymmetric organocatalysts in the stereoselective formation of glycosidic bonds, demonstrating their potential in carbohydrate chemistry. nih.gov

Furthermore, camphor-derived diamines have been used to create bifunctional organocatalysts. uni-lj.si These catalysts have proven highly efficient in Michael additions of 1,3-dicarbonyl compounds to trans-β-nitrostyrene derivatives, achieving excellent enantioselectivities (up to >99% ee). uni-lj.si Similarly, pyrrolidinyl-camphor derivatives have been developed as a new class of organocatalysts for the direct asymmetric Michael addition of aldehydes and ketones to β-nitroalkenes, yielding products with high diastereomeric ratios (up to 98:2) and enantiomeric excesses (up to 99%). nih.gov

Table 3: Performance of this compound Derived Organocatalysts

| Catalyst Type | Reaction | Stereoselectivity | Reference |

|---|---|---|---|

| Pyrrolidinyl-camphor derivative | Michael Addition | up to 99% e.e., 98:2 d.r. | nih.gov |

| Camphor-1,3-diamine-derived squaramide | Michael Addition | up to >99% e.e. | uni-lj.si |

| Homochiral thiourea | Glycosylation | 1:73 α:β stereoselectivity | nih.gov |

Role in the Synthesis of Chiral Compounds and Enantiomerically Pure Drugs

The ultimate goal of asymmetric synthesis is often the production of enantiomerically pure compounds, particularly for pharmaceutical and agrochemical applications, where a specific stereoisomer is responsible for the desired biological activity. purdue.eduuni-mainz.decri.or.th this compound and its derivatives play a crucial role in achieving this goal by providing pathways to key chiral building blocks and active pharmaceutical ingredients (APIs).

The use of camphor-derived chiral auxiliaries has enabled the efficient synthesis of enantiopure α-amino acids, which are fundamental building blocks of peptides, proteins, and numerous natural products. nih.govresearchgate.netbiosynth.comtcichemicals.com For example, tricycloiminolactones derived from camphor act as versatile glycine (B1666218) equivalents, allowing for the synthesis of a wide variety of natural and unnatural α-amino acids with excellent stereoselectivity. nih.gov This methodology has been applied to the synthesis of complex molecules and clinically important drugs like thiamphenicol (B1682257) and florfenicol. nih.gov

Sulfa-Michael addition reactions, often catalyzed by organocatalysts derived from chiral scaffolds like camphor, are instrumental in constructing C-S bonds stereoselectively. nih.govresearchgate.netnih.gov This is particularly important for synthesizing sulfur-containing chiral pharmaceuticals. For instance, an asymmetric sulfa-Michael addition was a key step in preparing an intermediate for a potent inhibitor of matrix metalloproteinase-3 (MMP-3). nih.gov

Intermediate in Complex Molecule Synthesis (e.g., Pharmaceuticals, Agrochemicals)

Beyond its role in directing stereochemistry, the camphor framework itself, including that of this compound, can be incorporated as a structural component or serve as a key starting material in the total synthesis of complex molecules. lkouniv.ac.innih.govnih.govscribd.comnih.gov The unique and rigid bicyclic structure of camphor provides a robust scaffold from which more complex architectures can be built.

Highly diastereoselective 1,3-dipolar cycloaddition reactions using (1R)-thiocamphor have been used to generate chiral spiro-1,3,4-thiadiazolocamphane derivatives. researchgate.net These complex heterocyclic structures are valuable intermediates for further synthetic elaboration. The camphor skeleton can be chemically modified at various positions (C3, C5, C8, C9, and C10) or cleaved to serve as a versatile starting material for enantiomerically pure natural products.

The total synthesis of numerous natural products relies on strategies that employ camphor-derived building blocks to set key stereocenters early in the synthetic route. purdue.eduuni-mainz.decri.or.th This approach leverages the readily available chirality of camphor to construct complex targets with high optical purity, underscoring the importance of compounds like this compound as foundational intermediates in the synthesis of molecules with significant biological activity.

Environmental and Biological Research Perspectives

Environmental Fate and Degradation Studies

Understanding how chemical compounds behave in the environment is crucial for assessing their potential impact. Research into the environmental fate of (1R)-(-)-Thiocamphor primarily categorizes its degradability.

Degradation Pathways and Mechanisms

Studies indicate that this compound is not readily biodegradable drugbank.com. This classification suggests that under typical environmental conditions, it does not undergo rapid microbial decomposition. While specific degradation pathways and mechanisms for this compound are not extensively detailed in the provided literature, its classification as not readily biodegradable implies a degree of persistence in environmental compartments. Further research would be needed to elucidate specific chemical or biological breakdown routes.

Predictive Tools for Environmental Behavior

The prediction of a chemical's environmental behavior often relies on computational tools and Quantitative Structure-Activity Relationships (QSARs). These methods utilize a compound's molecular structure and physicochemical properties to forecast its fate, such as persistence, mobility, and potential for bioaccumulation researchgate.netecetoc.orgscispace.comfrontiersin.org. While specific predictive models tailored to this compound's environmental fate were not detailed, such approaches are generally applied to assess the environmental risks of chemicals, especially during early development stages ecetoc.org. These tools can help identify potential environmental concerns based on structural similarities to known compounds and their environmental profiles frontiersin.org.

Biological Activity and Mechanism of Action

This compound's interaction with biological systems, particularly enzymes involved in metabolism, is an area of significant research interest.

Interaction with Biological Systems (e.g., Cytochrome P450 Enzymes)

This compound is known to interact with cytochrome P450 (CYP) enzymes, notably with Cytochrome P450cam (P450cam) from Pseudomonas putida wur.nlwur.nluq.edu.aunih.gov. Structural studies of P450cam complexed with this compound have revealed that, unlike its natural substrate camphor (B46023), thiocamphor does not form a hydrogen bond with the enzyme's active site residue Tyr 96 wur.nluq.edu.au. This absence of a specific hydrogen bond interaction influences how the substrate is oriented and processed within the enzyme's active site wur.nluq.edu.aunih.gov.

Predicted interactions with various human CYP isoforms also suggest potential roles in drug metabolism pathways, although these are computational predictions drugbank.com. These predicted interactions classify thiocamphor as a substrate for CYP1A2 and an inhibitor for CYP2C9, CYP2D6, CYP2C19, and CYP3A4 drugbank.com.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆S | chemimpex.comnaturalproducts.netcymitquimica.comnih.gov |

| Molecular Weight | 168.30 g/mol | chemimpex.comnih.gov |

| CAS Number | 53402-10-1 | chemimpex.comcymitquimica.comnih.govnist.gov |

| Optical Rotation | [α]²⁰<0xE1><0xB5><0x83> = -17 to -25 ° (C = 3 in EtOAc) | chemimpex.com |

| Melting Point | 137 °C | chemimpex.com |

| Appearance | Slightly yellow to brown powder | chemimpex.com |

| Alogp | 3.20 | naturalproducts.net |

| TopoPSA | 0.00 Ų | naturalproducts.net |

| Biodegradability | Not readily biodegradable | drugbank.com |

Table 2: Predicted Cytochrome P450 Interactions for Thiocamphor

| CYP Isoform | Interaction Type |

| CYP1A2 | Substrate |

| CYP2C9 | Inhibitor |

| CYP2D6 | Inhibitor |

| CYP2C19 | Inhibitor |

| CYP3A4 | Inhibitor |

Note: These interactions are predicted values.

Regioselectivity and Stereoselectivity in Biotransformation

The interaction of this compound with P450cam leads to a distinct metabolic outcome compared to camphor. While camphor is hydroxylated with high regioselectivity, thiocamphor's lack of hydrogen bonding to the enzyme's active site results in a different primary metabolic transformation: oxidation to thiocamphor-S-oxides (sulfines) uq.edu.auresearchgate.net. This is a significant finding, as it represents the first reported instance of P450-catalyzed sulfine (B13751562) generation from a thioketone uq.edu.au. Although some studies suggest that the general regiochemistry of potential hydroxylation sites on the hydrocarbon skeleton might remain similar to camphor uq.edu.au, the dominant reaction pathway observed with P450cam involves the sulfur atom, leading to S-oxidation rather than C-hydroxylation uq.edu.auresearchgate.net. The stereochemistry of the substrate influences these interactions, and while thiocamphor itself is chiral, its biotransformation products in these specific enzymatic studies are primarily characterized by the S-oxidation.

Quantitative Structure-Activity Relationships (QSARs) in Biotransformation

QSAR models are instrumental in understanding how a molecule's structure relates to its biological activity, including its metabolism. For compounds like this compound, QSAR approaches are employed to predict metabolic sites and activities, particularly concerning CYP enzymes wur.nlacs.orgnih.gov. These models help elucidate structure-activity relationships (SARs) in biotransformation processes wur.nl. Research has utilized thiocamphor as a model substrate in computational studies to predict binding free energies and analyze the effects of active site mutations in enzymes like P450cam, thereby contributing to the development of more accurate metabolic prediction models acs.org. The application of QSARs aids in understanding the molecular mechanisms underlying enzyme-substrate interactions and predicting the metabolic fate of xenobiotics wur.nlnih.gov.

Mentioned Compounds:

this compound

Camphor

Adamantane

Camphane

Potential as a Building Block in Medicinal Chemistry Research

This compound, a chiral bicyclic organosulfur compound, has garnered attention in medicinal chemistry for its utility as a versatile building block in the synthesis of complex, biologically relevant molecules. Its inherent chirality, coupled with a reactive thione functional group, makes it an attractive synthon for creating enantiomerically pure compounds, a critical aspect in modern drug discovery and development. The increasing regulatory emphasis on stereochemistry in pharmaceuticals underscores the importance of chiral synthons like this compound in constructing molecules with specific biological activities and improved safety profiles. chemimpex.comcymitquimica.comnih.gov

Chiral Nature and Synthetic Utility

The significance of this compound in medicinal chemistry stems largely from its defined stereochemistry. As a derivative of camphor, it possesses a rigid bicyclic framework with specific chiral centers. This chirality is paramount in drug design, as enantiomers of a chiral drug can exhibit vastly different pharmacological effects, potencies, and metabolic pathways. nih.gov By employing this compound as a chiral starting material or intermediate, synthetic chemists can leverage its existing stereochemical information to guide the formation of new chiral centers in a controlled, enantioselective manner. This capability is crucial for the synthesis of enantiomerically pure drugs, which often demonstrate enhanced efficacy and reduced side effects compared to their racemic counterparts. chemimpex.comcymitquimica.comnih.gov Its structural similarity to camphor also allows for the introduction of functionality at various positions on the bicyclic skeleton, providing diverse avenues for molecular elaboration. researchgate.net

Reactivity and Derivatization for Medicinal Applications

The thione (C=S) functional group in this compound is a key reactive site that differentiates it from its oxygen analog, camphor. This sulfur atom's unique electronic properties and nucleophilicity enable participation in a range of chemical transformations. Notably, this compound has been utilized in highly diastereoselective cycloaddition reactions. For instance, the 1,3-dipolar cycloaddition of C,N-diaryl nitrilimines to the C=S bond of (1R)-thiocamphor has been reported to yield chiral spiro-1,3,4-thiadiazolocamphane derivatives with good yields and high diastereoselectivity. tandfonline.com These types of reactions are invaluable for constructing complex heterocyclic scaffolds, which are frequently found in pharmacologically active compounds. The ability to control stereochemistry during these reactions makes this compound a valuable synthon for building intricate molecular architectures relevant to medicinal chemistry. tandfonline.com

Research Findings and Potential Therapeutic Areas

Research has indicated that this compound serves as a building block in the synthesis of various medicinal compounds, with specific mention of its role in developing analgesics and anti-inflammatory agents. chemimpex.com While specific drug candidates directly derived from this compound are still under investigation or development, its application in creating chiral scaffolds with potential biological activities aligns with broader trends in medicinal chemistry. The synthesis of novel chiral compounds using this compound contributes to the exploration of new chemical space for drug discovery programs, aiming to identify molecules with desired therapeutic effects. chemimpex.comresearchgate.net

Key Cycloaddition Reaction for Chiral Synthesis:

The following table summarizes a notable reaction showcasing this compound's utility in generating complex chiral structures:

| Reaction Type | Reactant 1 | Reactant 2 | Product Class | Key Feature | Yield Range |

| 1,3-Dipolar Cycloaddition | This compound | C,N-diaryl nitrilimines | Chiral spiro-1,3,4-thiadiazolocamphane derivatives | Highly diastereoselective | Good |

Compound List

this compound

Camphor

C,N-diaryl nitrilimines

Chiral spiro-1,3,4-thiadiazolocamphane derivatives

Future Directions and Emerging Research Areas

Exploration of Novel Reactivity and Catalytic Applications

(1R)-(-)-Thiocamphor's distinct reactivity profile makes it a valuable substrate and catalyst in a variety of organic transformations. Future research is poised to expand upon its known reactions and explore new catalytic systems.

Recent studies have demonstrated the novel reactivity of thiocamphor in several contexts. For instance, it undergoes a Norrish-Type II reaction upon S2 excitation in the gas phase, a unique photochemical behavior. acs.org Additionally, its reaction with disulfur (B1233692) dichloride leads to the formation of a novel α-disulfine, showcasing its utility in synthesizing sulfur-containing heterocycles. oup.comoup.com Another area of exploration is its use in highly diastereoselective 1,3-dipolar cycloaddition reactions with in-situ generated diarylnitrilimines, yielding chiral spiro-1,3,4-thiadiazolocamphane derivatives. researchgate.net

The camphor (B46023) backbone, from which thiocamphor is derived, has a well-established role in asymmetric synthesis. nih.govresearchgate.net Building on this foundation, future research will likely focus on leveraging the unique properties of the thione group in this compound for novel catalytic applications. For example, derivatives of camphor have been successfully employed as chiral catalysts in phase-transfer alkylation reactions. researchgate.net The development of thiocamphor-based catalysts for similar and other asymmetric transformations is a promising avenue of investigation. Furthermore, the stereoselective synthesis of bridgehead-fused Δ2-norbornanethiazolines from thiocamphor highlights its potential as a precursor to complex chiral molecules. ucm.es

The following table summarizes some of the explored and potential applications of this compound in novel reactions and catalysis:

| Application Area | Specific Example/Potential Use | Key Features |

| Photochemistry | Norrish-Type II reaction | Unique reactivity upon electronic excitation |

| Heterocyclic Synthesis | Reaction with disulfur dichloride to form α-disulfines | Access to novel sulfur-containing ring systems |

| Asymmetric Cycloadditions | Diastereoselective reaction with diarylnitrilimines | Formation of chiral spiro compounds |

| Asymmetric Catalysis | Development of chiral phase-transfer catalysts | Utilization of the rigid chiral scaffold |

| Synthesis of Complex Molecules | Precursor to bridgehead-fused norbornanethiazolines | Stereoselective transformations |

Advanced Spectroscopic Techniques for Elucidating Dynamics

A deeper understanding of the structure, dynamics, and chiroptical properties of this compound is crucial for its rational design and application in various chemical contexts. Advanced spectroscopic techniques are poised to provide unprecedented insights into these aspects.

The inherent chirality of this compound makes it an ideal candidate for investigation using chiroptical spectroscopy. taylorfrancis.comresearchgate.net Techniques such as electronic circular dichroism (ECD) and circularly polarized luminescence (CPL) can provide detailed information about the stereochemistry and electronic transitions of the molecule. nih.gov Future studies will likely employ these methods to probe the excited-state dynamics and conformational changes of thiocamphor and its derivatives, which is critical for understanding its photochemical behavior and designing new chiroptical materials. nih.govrsc.org

The application of advanced spectroscopic methods can be summarized as follows:

| Spectroscopic Technique | Information Gained | Potential Application for this compound |

| Electronic Circular Dichroism (ECD) | Stereochemical information, electronic transitions | Elucidation of absolute configuration and conformational analysis |

| Circularly Polarized Luminescence (CPL) | Information about excited-state chirality | Development of chiral emitters and sensors |

| Time-Resolved Spectroscopy | Excited-state dynamics, reaction intermediates | Understanding photochemical reaction mechanisms |

| Vibrational Circular Dichroism (VCD) | Stereochemical information from vibrational transitions | Detailed structural analysis in solution |

Integration of Machine Learning in Predictive Modeling of Thiocamphor Chemistry